molecular formula C18H17FN2O4S2 B2544514 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896355-32-1

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2544514
CAS No.: 896355-32-1
M. Wt: 408.46
InChI Key: CWVAHFNDIQXADA-ZZEZOPTASA-N
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Description

The compound (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 6-fluoro group and a 2-methoxyethyl side chain. The Z-configuration at the imine bond (C=N) is critical for its stereochemical stability and intermolecular interactions.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-25-10-9-21-15-8-5-13(19)11-16(15)26-18(21)20-17(22)12-3-6-14(7-4-12)27(2,23)24/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVAHFNDIQXADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its anticancer properties, anti-inflammatory effects, and interaction with various biological targets.

Chemical Structure and Properties

The compound consists of a benzo[d]thiazole moiety linked to a benzamide functional group, with notable substituents including a fluorine atom and a methoxyethyl group. These features contribute to its lipophilicity and bioavailability, enhancing its potential therapeutic applications.

Feature Description
Molecular Formula C24H22FN3O4S
Structural Components Benzo[d]thiazole, benzamide, fluorine, methoxyethyl
Target Biological Areas Anticancer, anti-inflammatory

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability in treated cancer cell lines through MTT assays.
  • Induction of Apoptosis : Flow cytometry analyses reveal that the compound promotes apoptosis in cancer cells, indicating its potential as an anticancer agent.
  • Impact on Inflammatory Cytokines : It also reduces the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), suggesting an anti-inflammatory effect alongside its anticancer activity.

Mechanistic Insights

The compound's action may be attributed to its interaction with key signaling pathways involved in cancer progression. Studies indicate that it inhibits the AKT and ERK signaling pathways, which are critical for cell survival and proliferation. This dual action—targeting both cancer cell proliferation and inflammation—positions it as a promising candidate for further development in cancer therapy.

Case Studies

  • Study on Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives, including this compound. The active compounds were evaluated for their anticancer effects on A431 and A549 cells, revealing significant inhibition of cell growth and migration .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have predicted favorable binding affinities of this compound with various biological targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several benzamide and heterocyclic derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Group Comparison

Compound Name/Identifier Core Structure Key Substituents Functional Groups
Target Compound Benzo[d]thiazole 6-Fluoro, 2-methoxyethyl, 4-methylsulfonyl Benzamide, C=N, sulfonyl
Compounds [4–6] () 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl Hydrazinecarbothioamide, C=S, sulfonyl
Compound 6 () 1,3,4-Thiadiazole Isoxazol-5-yl, phenyl Benzamide, C=O, thiadiazole
ECHEMI Compound () Benzo[d]thiazole 6-Methoxy, 3-methyl, benzyl(methyl)sulfamoyl Benzamide, sulfamoyl
  • Electron-Withdrawing Groups : The 4-methylsulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity, similar to sulfonyl-containing analogs in . In contrast, the ECHEMI compound substitutes sulfonyl with sulfamoyl (N-linked), which may alter solubility and bioactivity .
  • Fluorine Substituents: The 6-fluoro group on the benzo[d]thiazole ring parallels the 2,4-difluorophenyl groups in , which are known to improve metabolic stability and membrane permeability .

Spectroscopic Characteristics

IR and NMR data from analogs provide insights into the target compound’s expected spectral properties:

Table 2: Key IR Absorption Bands

Compound C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) Additional Peaks
Target Compound ~1660–1680* N/A Sulfonyl S=O (~1350–1450)*
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 NH stretch: 3150–3319
Compound 6 () 1606 N/A Isoxazole C=N (~1600)

*Inferred from analogs. The target’s benzamide C=O is expected near 1660–1680 cm⁻¹, consistent with hydrazinecarbothioamides in . Sulfonyl S=O stretches typically appear at 1350–1450 cm⁻¹, as seen in sulfonamide pesticides () .

Tautomerism and Stability

Compounds in exhibit tautomerism between thione and thiol forms in triazoles, stabilized by the thione tautomer due to aromaticity . The target’s benzo[d]thiazol-2(3H)-ylidene group may similarly adopt a stable enamine-like configuration, influenced by the Z-geometry and electron-withdrawing substituents.

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